5-(Chloromethyl)-2,3-dimethylphenolate
Description
Positional Isomerism
The fixed positions of the substituents limit positional isomerism. However, hypothetical isomers could arise if the chloromethyl or methyl groups occupy different ring positions. For example:
Stereochemical Features
The compound lacks chiral centers due to the planar symmetry of the benzene ring and the absence of tetrahedral carbons with four distinct substituents. Restricted rotation around the C-Cl bond in the chloromethyl group could theoretically lead to atropisomerism, but the small energy barrier typically allows free rotation at room temperature, rendering such isomers non-isolable.
Physicochemical Properties
Key physicochemical properties are summarized below:
The low water solubility arises from the hydrophobic methyl and chloromethyl groups, while the phenolate’s negative charge enables limited solubility in polar solvents. In organic solvents, dispersion forces between the aromatic system and nonpolar solvents dominate.
Electronic and Stabilization Effects of Substituents
Electron-Donating Effects
- Methyl groups : Activate the ring via inductive electron donation, increasing electron density at the ortho and para positions relative to their placement. This enhances susceptibility to electrophilic attack.
- Phenolate group : Stabilizes the molecule through resonance, delocalizing the negative charge into the ring. The oxygen’s lone pairs interact with the π-system, creating regions of high electron density at the 2-, 4-, and 6-positions.
Electron-Withdrawing Effects
Combined Effects
The interplay between electron-donating methyl groups and the electron-withdrawing chloromethyl group creates a polarized electronic environment. For example, the 4-position (para to the phenolate) becomes highly electron-rich, favoring reactions with electrophiles. In contrast, the 5-position (bearing the chloromethyl group) is less reactive due to chlorine’s inductive withdrawal.
Properties
Molecular Formula |
C₈H₁₀ClNO |
|---|---|
Molecular Weight |
171.62 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Chloromethyl)-2,3-dimethylphenolate with key analogs from the evidence:
†Neutral phenol form: C9H11ClO (MW 170.63). §CAS for this compound is absent in .
Research Findings and Gaps
- Steric Effects: The 2,3-dimethyl substitution in 5-(Chloromethyl)-2,3-dimethylphenolate likely reduces reaction rates in bulky nucleophilic environments compared to unsubstituted chloromethyl aromatics .
- Solubility: The phenolate anion enhances water solubility relative to neutral analogs (e.g., 1-bromo-3-(chloromethyl)-5-methylbenzene), facilitating homogeneous reaction conditions .
- Safety: Unlike BCME, the target compound’s larger size and phenolic structure may reduce volatility and inhalation risks, though comprehensive toxicological studies are absent in the evidence .
Preparation Methods
Synthesis of 5-Hydroxymethyl-2,3-Dimethylphenol
The hydroxymethyl precursor, 5-hydroxymethyl-2,3-dimethylphenol, can be synthesized via electrophilic aromatic substitution. Formaldehyde, in the presence of acidic catalysts, introduces a hydroxymethyl group at the para position relative to the phenolic hydroxyl. Given the steric and electronic effects of the 2- and 3-methyl groups, the reaction favors substitution at position 5.
Triphosgene-Mediated Chlorination
Following isolation of the hydroxymethyl intermediate, chlorination is achieved using triphosgene in toluene at 0–10°C. The reaction proceeds via a two-step mechanism:
-
Activation : Triphosgene reacts with the hydroxymethyl group to form a chloroformate intermediate.
-
Displacement : Methanol is introduced to quench excess triphosgene, yielding the chloromethyl derivative.
Key Parameters :
-
Molar ratio of hydroxymethyl precursor to triphosgene: 1:0.35–0.37.
-
Reaction temperature: 0–10°C to minimize side reactions.
-
Post-reaction methanol addition neutralizes residual HCl, enhancing product purity (≥98%).
Advantages :
-
High yield (≥96%) and scalability.
-
Environmentally favorable, as triphosgene decomposes to CO₂, reducing toxic byproducts.
Direct introduction of a chloromethyl group onto the aromatic ring avoids multi-step synthesis. While not explicitly detailed in the provided patents, this method is inferred from analogous processes, such as the synthesis of 2,5-dimethoxychlorobenzene (CN112028748A).
Reagent Selection and Conditions
Chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether, in the presence of Lewis acids (e.g., AlCl₃), facilitates electrophilic substitution. However, due to MOMCl’s carcinogenicity, safer alternatives like paraformaldehyde and HCl gas are preferred.
Procedure :
-
Electrophilic Attack : Paraformaldehyde and HCl generate a chloromethyl carbocation in situ.
-
Regioselectivity : The phenolic hydroxyl group directs substitution to the para position (C5), while the 2- and 3-methyl groups sterically hinder ortho positions.
Challenges :
-
Competing side reactions (e.g., polyalkylation).
-
Requires strict temperature control (20–40°C) and excess HCl.
Oxidative Chlorination of Methyl Groups
The third route adapts oxidative chlorination, as seen in the synthesis of 4,5-dichloromethyl-1,3-dioxacyclopentene-2-one (CN103145688A). While designed for cyclic ketones, the method’s principles apply to aromatic systems.
Sulfuryl Chloride as a Dual-Function Reagent
Sulfuryl chloride (SO₂Cl₂) serves as both an oxidant and chlorinating agent. In this context:
-
Oxidation : A methyl group at C5 is oxidized to a hydroxymethyl intermediate.
-
Chlorination : SO₂Cl₂ replaces the hydroxyl group with chlorine, forming the chloromethyl derivative.
Conditions :
-
Solvent: Dichloromethane or chloroform.
-
Temperature: 35–60°C for chlorination; 140–180°C for thermal rearrangement.
Limitations :
-
Requires high-purity starting material to avoid over-chlorination.
-
Energy-intensive due to elevated rearrangement temperatures.
Methodological Comparison and Optimization
The table below contrasts the three routes based on yield, scalability, and environmental impact:
| Method | Yield (%) | Scalability | Environmental Impact | Key Reagents |
|---|---|---|---|---|
| Triphosgene Chlorination | 96–98 | High | Low (CO₂ byproduct) | Triphosgene, Toluene |
| Friedel-Crafts | 70–85 | Moderate | Moderate (HCl gas) | Paraformaldehyde, HCl |
| Oxidative Chlorination | 60–75 | Low | High (SO₂ emissions) | Sulfuryl Chloride |
Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
